3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride
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Overview
Description
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, along with a diethylaminoethyl group attached to the amide nitrogen. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride typically involves multiple steps:
Nitration of Benzoic Acid: The process begins with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Amidation: The resulting 3,5-dinitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amine Addition: The acid chloride is reacted with beta-diethylaminoethylamine to form the amide bond, yielding 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-(beta-diethylaminoethyl)benzamide hydrochloride involves its interaction with molecular targets through its nitro and amide functional groups. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the nitro groups at the 3 and 5 positions but lacks the diethylaminoethyl group and amide functionality.
3,5-Dinitrobenzamide: Similar structure but without the diethylaminoethyl group.
Properties
CAS No. |
56223-34-8 |
---|---|
Molecular Formula |
C13H19ClN4O5 |
Molecular Weight |
346.77 g/mol |
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C13H18N4O5.ClH/c1-3-15(4-2)6-5-14-13(18)10-7-11(16(19)20)9-12(8-10)17(21)22;/h7-9H,3-6H2,1-2H3,(H,14,18);1H |
InChI Key |
WSZXOBGCOAIDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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